molecular formula C4H4N2O4 B8556569 3-Methyl-1,3,5-oxadiazinane-2,4,6-trione CAS No. 89665-94-1

3-Methyl-1,3,5-oxadiazinane-2,4,6-trione

Cat. No. B8556569
CAS RN: 89665-94-1
M. Wt: 144.09 g/mol
InChI Key: XWNZFIRXODZNOA-UHFFFAOYSA-N
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Patent
US04544743

Procedure details

The process described in example 1 is carried out. 15.2 g of benzyl chloride (0.12 mole) are added to the obtained solution of the salt of 3-methyl-1,3,5-oxadiazine-2,4,6-trione. After 3 hours of reaction at a temperature of 60° C., one obtains 19.4 g of 3-methyl-5-benzyl-1,3,5oxadiazine-2,4,6-trione (yield: 83%) which is an asymmetrical disubstituted 1,3,5-oxadiazine trione of the formula (III).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][N:10]1[C:15](=[O:16])[NH:14][C:13](=[O:17])[O:12][C:11]1=[O:18]>>[CH3:9][N:10]1[C:15](=[O:16])[N:14]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:13](=[O:17])[O:12][C:11]1=[O:18]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(OC(NC1=O)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hours of reaction at a temperature of 60° C., one
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CN1C(OC(N(C1=O)CC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.